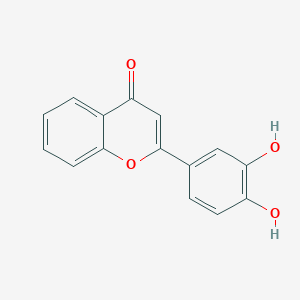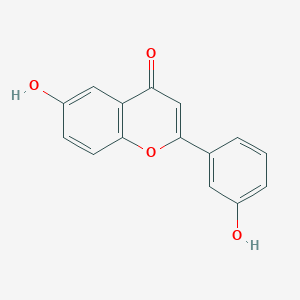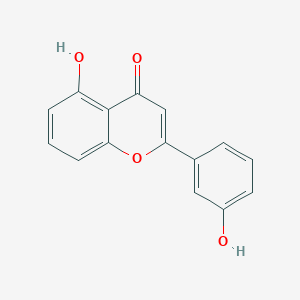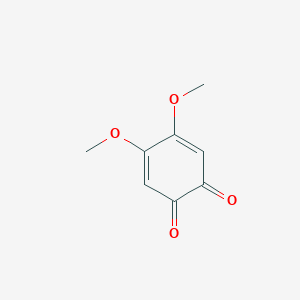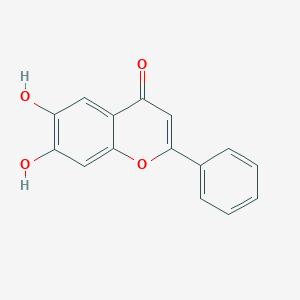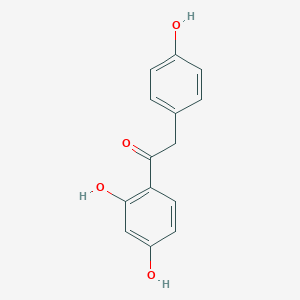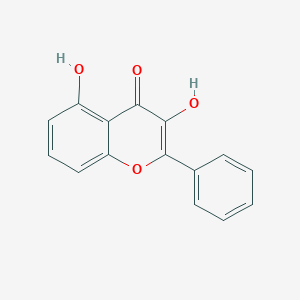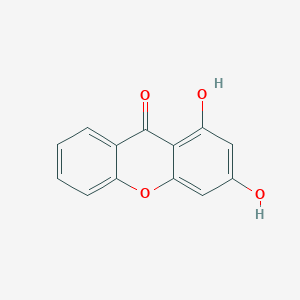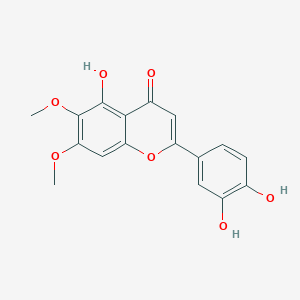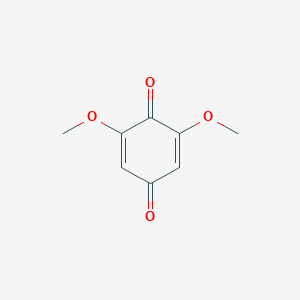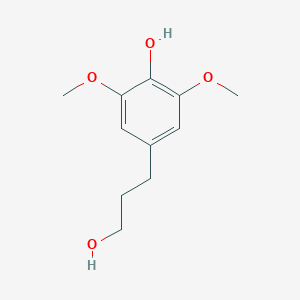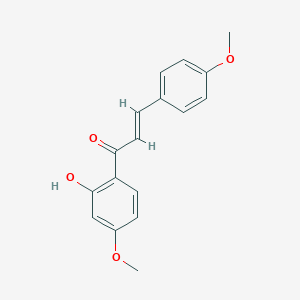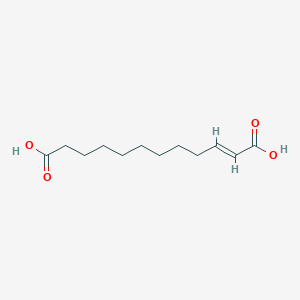
Traumatic acid
描述
Traumatic acid is a monounsaturated dicarboxylic acid that occurs naturally in plants12. It was first isolated from wounded bean plants by American chemists James English Jr. and James Frederick Bonner and Dutch scientist Arie Jan Haagen-Smit in 19391. Traumatic acid is a potent wound healing agent in plants (“wound hormone”) that stimulates cell division near a trauma site to form a protective callus and to heal the damaged tissue1. It may also act as a growth hormone, especially in inferior plants (e.g., algae)1.
Synthesis Analysis
Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin (12-oxo-trans-10-dodecenoic acid), another wound hormone1. In 1939, English et al. synthesized traumatic acid by converting undecylenic acid to the half-aldehyde of sebacic acid, which they then condensed with malonic acid in the presence of pyridine2.
Molecular Structure Analysis
The molecular formula of traumatic acid is C12H20O43. Its average mass is 228.285 Da and its monoisotopic mass is 228.136154 Da3.
Chemical Reactions Analysis
Traumatic acid is biosynthesized in plants by non-enzymatic oxidation of traumatin1. It is used as an intermediate in prostaglandin synthesis1.
Physical And Chemical Properties Analysis
Traumatic acid is a solid, crystalline, water-insoluble substance1. Its melting point is 166 to 167 °C and its boiling point is 150 to 160 °C at 0.001 mmHg1. It is sparingly soluble in water1.
科学研究应用
Application in Dermatology
- Field : Dermatology
- Summary : TA has been found to reduce oxidative stress and enhance collagen biosynthesis in cultured human skin fibroblasts . This makes it a potentially powerful agent for treating many skin diseases connected with oxidative stress and collagen biosynthesis disorders .
- Methods : The study examined the effects of TA on collagen content and basic oxidative stress parameters, such as antioxidative enzyme activity, reduced glutathione, thiol group content, and lipid peroxidation in physiological conditions .
- Results : The results showed a stimulatory effect of TA on the tested parameters. TA caused a decrease in membrane phospholipid peroxidation and exhibited protective properties against ROS production. It also increased protein and collagen biosynthesis and its secretion into the culture medium .
Application in Neurology
- Field : Neurology
- Summary : TA has been used in the development of a composite injectable hydrogel composed of hyaluronic acid (HA) and gelatin (Gel), loaded with vascular endothelial growth factor (VEGF) and salvianolic acid B (SAB) for the treatment of Traumatic Brain Injury (TBI) .
- Methods : The HA/Gel hydrogels were formed by the coupling of phenol-rich tyramine-modified HA (HA-TA) and tyramine-modified Gel (Gel-TA) catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H2O2) .
- Results : The hydrogels loaded with SAB and VEGF (HA/Gel/SAB/VEGF) could effectively promote the proliferation of bone marrow mesenchymal stem cells (BMSCs). The injection of HA/Gel/SAB/VEGF hydrogel to the injury site could effectively reduce the volume of defective tissues in traumatic brain injured mice .
Application in Pharmaceutical Products
- Field : Pharmaceutical Products
- Summary : TA is used as an intermediate in prostaglandin synthesis. It is also a constituent of some pharmaceutical products, such as the odontostomatologic gel Restomyl, due to its mucosal re-epithelialization activity .
- Methods : Not specified .
- Results : Not specified .
Application in Plant Physiology
- Field : Plant Physiology
- Summary : TA is a plant hormone that in terms of chemical structure belongs to the group of fatty acids derivatives . It was isolated from Phaseolus vulgaris . TA and its aldehyde derivative—traumatin—are called wound hormones, because they appear in relatively high amount around wounds and they stimulate cells division .
- Methods : TA biosynthesis may start either from linoleic acid or linolenic acid. These are both 18-carbon unsaturated fatty acids precursors . Due to the activity of wound-inducible phospholipases A2 and D, linoleic and linolenic acid are released from the lipids that are present in cell membranes . The next stage in this process is lipooxygenase (LOX)-catalyzed oxidation .
- Results : The presence of TA is detected especially in young, intensively growing organs like: leafs, fruits and seeds . In selected plant species it was shown that traumatin’s biological activity is higher than traumatic acid’s .
Application in Prostaglandin Synthesis
- Field : Biochemistry
- Summary : TA is used as an intermediate in prostaglandin synthesis .
- Methods : Not specified .
- Results : Not specified .
Application in Odontostomatologic Products
- Field : Dentistry
- Summary : TA is a constituent of some pharmaceutical products, such as the odontostomatologic gel Restomyl, due to its mucosal re-epithelialization activity .
- Methods : Not specified .
- Results : Not specified .
Application in Orthopaedic Surgery
- Field : Orthopaedic Surgery
- Summary : TA is used in the safety evaluation of tranexamic acid in primary total joint arthroplasty . Tranexamic acid (TXA) is used in arthroplasty and there are critical questions about its efficacy and safety .
- Methods : A retrospective review was conducted on patients who underwent primary total hip arthroplasty (THA) or total knee arthroplasty (TKA) and received multiple-dose or single-dose of TXA at a tertiary academic center . Thromboelastography (TEG) parameters, TEG coagulation status, conventional coagulation test parameters, and incidence of thrombotic events were used for safety evaluation .
- Results : Multiple-dose of TXA was associated with aggravated hypercoagulable state when compared with single-dose of TXA, but this prothrombotic state does not provoke thrombosis when combined with appropriate anticoagulant therapy .
Application in Critical Care
- Field : Critical Care
- Summary : TA is used in the development of therapies for trauma patients . Trauma results in death in over 6 million people and causes lasting disability in many more .
- Methods : Not specified .
- Results : Not specified .
Application in Food Safety
安全和危害
Traumatic acid is toxic and contains a pharmaceutically active ingredient4. It is a moderate to severe irritant to the skin and eyes4. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients4.
未来方向
While traumatic acid has been extensively studied for its role in plant wound healing, its potential applications in human medicine are still largely unexplored. Given its potent wound healing properties, it could potentially be used in the treatment of skin diseases connected with oxidative stress and collagen biosynthesis disorders5. However, more research is needed to fully understand its mechanisms of action and potential side effects in humans.
属性
IUPAC Name |
(E)-dodec-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCC(=O)O)CCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863778 | |
| Record name | Traumatic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Traumatic acid | |
CAS RN |
6402-36-4 | |
| Record name | Traumatic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Traumatic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Traumatic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-2-enedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAUMATIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165.5 °C | |
| Record name | Traumatic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



